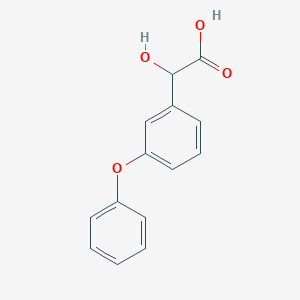

3-Phenoxymandelic acid

Übersicht

Beschreibung

3-Phenoxymandelic acid is a biochemical compound with the molecular formula C14H12O4 and a molecular weight of 244.24 . It appears as a white solid .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as FT-IR, FT-Raman, 1H NMR, and 13C NMR . Theoretical calculations including structure, NBO, HOMO, LUMO, energy descriptors, and theoretical IR and NMR spectra can also be used to investigate the electron charge distribution and aromaticity in the molecule .

Physical And Chemical Properties Analysis

This compound is a white solid . Its physical and chemical properties can be analyzed using various techniques. For instance, physical properties such as hardness, topography, and hydrophilicity can be determined, which are known to be important parameters in the biological evaluation of materials .

Wissenschaftliche Forschungsanwendungen

1. Diagnostic Applications in Medicine

3-Phenoxymandelic acid, also referred to as vanillylmandelic acid (VMA), has significant applications in medical diagnostics. The determination of urinary VMA is a critical diagnostic procedure for pheochromocytoma, a condition characterized by elevated levels of VMA in urine. Techniques like paper electrophoresis and cellulose thin-layer plates have been utilized for the accurate measurement of VMA in biological fluids, aiding in the diagnosis of pheochromocytoma and neuroblastoma (Klein & Chernaik, 1961); (O'Gorman, 1968).

2. Enzymatic Conversion and Cascade Reactions

The enzymatic conversion of phenolic compounds is an area of significant interest. Studies have focused on the biofunctional multienzyme cascade reaction for the cell-free synthesis of phenolic acids like salvianic acid A and 3,4-dihydroxymandelic acid, showcasing the potential of this compound derivatives in pharmaceutical industries (Li, Zhang, & Wang, 2019).

3. Production in Microbial Cell Factories

The production of phenolic compounds like 4-hydroxymandelic acid through microbial cell factories, using engineered Escherichia coli, demonstrates the biotechnological potential of this compound derivatives. This approach represents a more environmentally friendly and sustainable method for producing these compounds (Fei-Fei, Zhao, Li, Qiao, & Zhao, 2016).

4. Pharmacological and Industrial Importance

Phenolic compounds derived from this compound, such as Chlorogenic Acid (CGA), have wide-ranging biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. These attributes make it a candidate for various therapeutic applications and a potential natural safeguard food additive (Naveed et al., 2018).

5. Chiral Separation and Analytical Methods

The development of analytical methods for the enantioresolution of aromatic α-hydroxy acids, including mandelic acid derivatives, is crucial for pharmaceutical synthesis and biomaterials. Techniques involving Cinchona alkaloid-based zwitterionic stationary phases have been explored for this purpose (Varfaj et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that phenolic compounds, which include 3-phenoxymandelic acid, can interact with a variety of cellular targets, including enzymes and receptors .

Mode of Action

Phenolic compounds are known to modulate genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis and metastasis . They can also modulate the levels of reactive oxygen species (ROS) in cells, thereby regulating cell proliferation, survival, and apoptosis .

Biochemical Pathways

For instance, mandelic acid, a related compound, has been shown to be involved in the L-phenylalanine pathway in Escherichia coli .

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .

Result of Action

Phenolic compounds have been shown to inhibit the initiation and progression of cancers by modulating genes regulating key processes .

Action Environment

The action of this compound, like all biochemical reactions, likely takes place inside the active site pocket of an enzyme, rather than free in aqueous solution . The microenvironment inside an enzyme’s active site can often be very different from the environment outside in the aqueous solvent . Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

2-hydroxy-2-(3-phenoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUCYPXKIFVDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

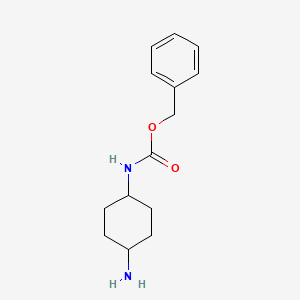

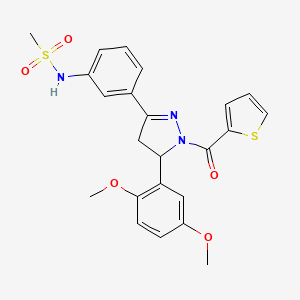

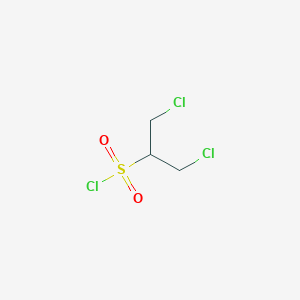

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)

![2-[(4-Piperidinobut-2-ynyl)oxy]ethan-1-ol](/img/structure/B2886960.png)

![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)